molecular formula C5H8O5 B12793291 (3-Formyloxy-2-hydroxypropyl) formate CAS No. 10303-53-4

(3-Formyloxy-2-hydroxypropyl) formate

Cat. No.: B12793291
CAS No.: 10303-53-4
M. Wt: 148.11 g/mol
InChI Key: ABJHFLQQJHYWIC-UHFFFAOYSA-N
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Description

Glyceryl 1,3-diformate is a chemical compound with the molecular formula C5H8O5. It is a derivative of glycerol, where two of the hydroxyl groups are esterified with formic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diformate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process includes heating the reaction mixture to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the preparation of glyceryl 1,3-diformate involves the use of a continuous reactor system. The reactants, glycerol and formic acid, are fed into the reactor along with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Glyceryl 1,3-diformate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-diformate can hydrolyze back to glycerol and formic acid.

    Oxidation: It can be oxidized to formic acid and other oxidation products.

    Esterification: It can react with other acids to form different esters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyceryl 1,3-diformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl 1,3-diformate involves its interaction with biological molecules. It is believed to exert its effects through the modulation of inflammatory pathways. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: Glyceryl 1,3-diformate stands out due to its specific esterification with formic acid, which imparts unique chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

Properties

IUPAC Name

(3-formyloxy-2-hydroxypropyl) formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3-9-1-5(8)2-10-4-7/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHFLQQJHYWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)O)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309017
Record name (3-formyloxy-2-hydroxypropyl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-53-4
Record name Glyceryl 1,3-diformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC210788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-formyloxy-2-hydroxypropyl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,3-DIFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440W2M7ZVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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